GLYCINE:HCL, ETHYL ESTER (13C2; 15N)
Description
Significance of Stable Isotope Tracers in Biological Systems
Stable isotope tracers are indispensable tools in metabolic research, enabling scientists to track the intricate pathways of biochemical reactions within living organisms. mdpi.com Unlike radioactive isotopes, stable isotopes are non-radioactive species of an element that contain extra neutrons in their atomic nucleus. nih.gov This difference in mass, which does not alter the chemical properties of the molecule, allows them to be distinguished and measured using mass spectrometry. nih.gov By introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), researchers can follow its journey through various metabolic processes. mdpi.comtechnologynetworks.com
The Pivotal Role of Glycine (B1666218) in Biological Pathways
Glycine is the simplest of the 20 proteinogenic amino acids, yet it plays a profoundly versatile and critical role in a multitude of biological processes. numberanalytics.com Structurally, its small size is essential for the formation of the tightly coiled triple helix of collagen, where it constitutes approximately 35% of the amino acid content. wikipedia.org
Beyond its structural function in proteins, glycine is a key precursor molecule in several vital biosynthetic pathways. nih.gov It provides carbon and nitrogen atoms for the synthesis of purines, which are fundamental building blocks of DNA and RNA. numberanalytics.comslideshare.net Glycine is also essential for the production of heme, the iron-containing compound in hemoglobin, and glutathione (B108866), a primary antioxidant that protects cells from oxidative damage. nih.govslideshare.netresearchgate.net Furthermore, glycine functions as a major inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem, where it helps modulate neuronal excitability and motor signals. numberanalytics.comwikipedia.org
Rationale for Dual Carbon-13 and Nitrogen-15 Isotopic Labeling of Glycine Ethyl Ester (¹³C₂; ¹⁵N)
The dual labeling of glycine ethyl ester with two ¹³C atoms and one ¹⁵N atom creates a powerful tracer for sophisticated metabolic studies. This strategy offers distinct advantages over single-isotope labeling. By incorporating multiple heavy isotopes, the mass of the labeled molecule is significantly shifted from its natural, unlabeled form. This larger mass difference facilitates clearer detection and quantification by mass spectrometry, minimizing interference from naturally occurring isotopes. acs.orgnih.gov
Simultaneously labeling both the carbon backbone (¹³C₂) and the amino group (¹⁵N) allows researchers to track the fate of different parts of the glycine molecule independently within a single experiment. nih.gov This is crucial for dissecting complex metabolic networks where glycine may be catabolized, and its carbon and nitrogen atoms are funneled into separate pathways. The ethyl ester modification enhances the compound's utility in certain experimental contexts, such as improving its solubility or making it more suitable for specific chemical reactions or cellular uptake mechanisms. nbinno.comchemimpex.com
Overview of Research Domains Utilizing GLYCINE:HCL, ETHYL ESTER (¹³C₂; ¹⁵N)
The unique properties of dual-labeled glycine ethyl ester make it a valuable tool across several domains of biochemical research.
Metabolomics and Fluxomics: This tracer is ideally suited for metabolic flux analysis, a technique used to measure the rates of reactions in a metabolic network. It enables precise quantification of the flux through glycine-dependent pathways, such as the synthesis of glutathione and purines, providing insight into cellular responses to various stimuli or disease states. nih.govnih.gov
Protein Metabolism: Researchers can use this compound to study the dynamics of protein synthesis and turnover. nih.gov By monitoring the rate of incorporation of labeled glycine into proteins, particularly collagen, scientists can investigate processes like tissue growth, repair, and the effects of aging or disease on protein homeostasis. wikipedia.org
Neuroscience: In neuroscience, labeled glycine can be used to study the lifecycle of this neurotransmitter, including its synthesis, release, reuptake, and metabolism in the central nervous system. This can shed light on the regulation of synaptic transmission and its disruption in neurological disorders. numberanalytics.comwikipedia.org
Pharmaceutical and Clinical Research: The compound serves as an important intermediate in the synthesis of some pharmaceuticals. nbinno.comchemicalbook.com As a stable isotope-labeled internal standard, it is invaluable for quantitative mass spectrometry assays in pharmacokinetic and drug metabolism studies, ensuring high accuracy and precision. chemimpex.com
Scope and Objectives of Academic Inquiry
The primary objective of employing GLYCINE:HCL, ETHYL ESTER (¹³C₂; ¹⁵N) in academic inquiry is to provide a high-resolution tool for the qualitative and quantitative analysis of glycine metabolism. The scope of its application extends from in vitro studies using cell cultures to complex in vivo experiments in animal models. mdpi.com
Key objectives of research using this tracer include:
To precisely delineate the contribution of glycine to various metabolic pools.
To quantify the dynamic rates of biosynthetic and catabolic pathways involving glycine under different physiological and pathological conditions.
To understand the impact of genetic modifications or pharmacological interventions on glycine-dependent metabolic networks. nih.gov
To develop a deeper mechanistic understanding of diseases associated with altered glycine metabolism, such as metabolic disorders and certain neurological conditions. nih.gov
Detailed Research Findings
The utility of GLYCINE:HCL, ETHYL ESTER (¹³C₂; ¹⁵N) is rooted in the fundamental properties of the unlabeled compound and the analytical power conferred by isotopic labeling.
Chemical Properties
The hydrochloride salt form of glycine ethyl ester enhances its stability and solubility in aqueous solutions, which is crucial for its use in biological experiments. nbinno.comchemimpex.com The introduction of stable isotopes does not change these chemical characteristics but increases the molecular weight, allowing for its differentiation in analysis.
| Property | Value | Reference |
|---|---|---|
| Synonyms | Ethyl glycinate (B8599266) hydrochloride (¹³C₂, ¹⁵N); Gly-OEt·HCl (¹³C₂, ¹⁵N) | chemimpex.com |
| Molecular Formula | [¹³C]₂C₂H₉[¹⁵N]O₂·HCl | nbinno.comchemimpex.com |
| Molecular Weight | ~142.58 g/mol | Calculated based on nbinno.com |
| Appearance | White crystalline powder | nbinno.comchemimpex.com |
| Melting Point (unlabeled) | 145-146 °C | nbinno.comsigmaaldrich.com |
| Solubility (unlabeled) | Highly soluble in water | nbinno.com |
Research Applications Summary
The application of this dual-labeled tracer enables detailed investigation into the core functions of glycine.
| Research Domain | Specific Application and Rationale | Reference |
|---|---|---|
| Metabolic Pathway Analysis | Tracing the flow of carbon and nitrogen from glycine into purines, glutathione, and other metabolites to quantify pathway activity. | mdpi.comnih.gov |
| Protein Synthesis Dynamics | Measuring the rate of new protein synthesis (e.g., collagen) by monitoring the incorporation of the labeled amino acid over time. | nih.govtechnologynetworks.com |
| Neurotransmitter Studies | Following the metabolic fate of glycine in the nervous system to understand its regulation as an inhibitory neurotransmitter. | numberanalytics.comwikipedia.org |
| Quantitative Proteomics (as precursor) | Can be used in stable isotope labeling with amino acids in cell culture (SILAC) approaches, where the labeled glycine is incorporated into proteins for relative and absolute quantification. | liverpool.ac.uk |
Properties
Molecular Weight |
142.56 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Applications in Metabolomics and Metabolic Flux Analysis
Theoretical Framework of Isotope Tracing in Complex Metabolic Networks
Isotope tracing is a foundational technique for dissecting metabolic pathways and quantifying their activity. acs.org The core principle involves introducing a substrate labeled with a stable (non-radioactive) isotope, like Carbon-13 (¹³C) or Nitrogen-15 (B135050) (¹⁵N), into a biological system. springernature.com As the organism or cell culture metabolizes this labeled substrate, the isotope is incorporated into a series of downstream metabolites.
By tracking the pattern and extent of isotope incorporation into these products over time, researchers can elucidate active metabolic pathways and determine their relative rates. acs.orgnih.gov This approach provides unparalleled insights into the wiring of cellular metabolism. springernature.com The analysis of mass isotopomer distributions—molecules that differ only in their isotopic composition—generated by mass spectrometry allows for the quantitative determination of metabolic fluxes. nih.gov This is particularly powerful for understanding how metabolic networks are rewired in response to genetic mutations or environmental changes. springernature.com
Utilization of (13C2; 15N)-Glycine:HCl, Ethyl Ester as a Metabolic Tracer in Biological Models
The use of glycine (B1666218) labeled with isotopes on both of its carbon atoms (¹³C₂) and its nitrogen atom (¹⁵N) provides a comprehensive tool for metabolic investigation. The ethyl ester group enhances the molecule's cell permeability, facilitating its delivery into the cellular environment, where endogenous esterases cleave the ester bond to release the labeled glycine for metabolic processing.
This dual-labeling strategy is particularly advantageous because it allows for the simultaneous and unambiguous tracing of the entire glycine backbone (both carbons) and its associated amino group. nih.gov This is critical for studying pathways where carbon and nitrogen metabolism are tightly integrated. For instance, researchers have used [1,2-¹³C₂,¹⁵N]-glycine to map its uptake and subsequent conversion into glutathione (B108866) in tumor tissues, providing kinetic data on metabolic activity from a single tissue sample. nih.gov
Glycine is a central hub in metabolism, participating in numerous critical pathways. A primary catabolic route is the mitochondrial glycine cleavage system (GCS), which breaks down glycine into carbon dioxide (CO₂), ammonia (B1221849) (NH₃), and a one-carbon unit transferred to tetrahydrofolate (THF). nih.gov The use of tracers like [1,2-¹³C₂]glycine has been essential in quantifying the flux through the GCS versus other pathways, such as the conversion of glycine to serine via serine hydroxymethyltransferase (SHMT). researchgate.net
By using (13C2; 15N)-Glycine, scientists can precisely follow the fate of both the carbon atoms and the nitrogen atom. For example, tracing the ¹⁵N can reveal its incorporation into other amino acids via transamination reactions, while the ¹³C labels can track the carbon skeleton's entry into one-carbon metabolism or its incorporation into larger molecules like glutathione. nih.gov This level of detail is crucial for understanding the regulation of pathways involved in nucleotide synthesis, methylation, and cellular antioxidant defense. nih.gov
The ability to trace both carbon and nitrogen simultaneously is a significant advantage for studying the interconnectedness of metabolic cycles. nih.gov Historically, tracers like ¹⁵N-glycine were used to measure whole-body nitrogen flux. nih.gov However, a dual-labeled tracer provides much richer data. As (13C2; 15N)-Glycine is metabolized, the ¹⁵N can be traced into the amino acid pool and subsequently into purine (B94841) rings during de novo nucleotide synthesis, while the ¹³C atoms can be followed into one-carbon units or other metabolic intermediates. nih.gov
This approach allows for the development of sophisticated metabolic models that can differentiate between various biosynthetic routes. For example, in purine synthesis, the nitrogen from labeled glycine would be incorporated, while the carbon atoms might be derived from other sources. nih.gov Analyzing the resulting mass isotopomer distributions in metabolites provides a detailed map of intracellular flux, revealing how cells allocate these fundamental building blocks.
Table 1: Theoretical Mass Isotopomer Distribution of Glycine and a Direct Product
This interactive table shows the expected mass shifts for glycine and a direct metabolic product, serine (formed via SHMT), when traced with (13C2; 15N)-Glycine. This illustrates how mass spectrometry can distinguish between unlabeled (M+0) and fully labeled molecules.
| Compound | Unlabeled Mass (M+0) | Labeled Mass from (13C2; 15N)-Glycine | Mass Shift |
| Glycine | 75.032 | 78.036 | +3 |
| Serine | 105.043 | 108.047 | +3 |
In plants and other photosynthetic organisms, photorespiration is a major metabolic pathway that recycles phosphoglycolate, a toxic byproduct of photosynthesis. Glycine is a key intermediate in this cycle. nih.gov Two molecules of glycine are converted in the mitochondria to one molecule of serine, releasing CO₂ and ammonia. mdpi.com
Using labeled glycine is essential for measuring the carbon flux through the photorespiratory pathway. mdpi.com Studies feeding labeled glycine to plant leaves have helped quantify the efficiency of this cycle and determine what proportion of intermediates, like glycine and serine, might be diverted to other pathways, such as protein synthesis. mdpi.comosti.gov Tracing with (13C2; 15N)-Glycine would provide even more detailed information, allowing researchers to follow the fate of the released ammonia (from the ¹⁵N label) and the CO₂ (from the ¹³C label), confirming the stoichiometry of the pathway in vivo. mdpi.com
Methodological Advancements for Isotopic Data Acquisition and Interpretation in Metabolomics
The field of metabolomics has been propelled forward by significant technological advancements in analytical chemistry and bioinformatics. nih.gov Modern methods enable the detection and quantification of hundreds of metabolites from a single sample with high sensitivity and resolution. nih.gov For isotope tracing studies, this means that the incorporation of a label can be tracked across a wide swath of the metabolic network simultaneously. nih.gov
Computational tools have also become indispensable for interpreting the complex datasets generated in these experiments. springernature.com Software has been developed to correct for the natural abundance of stable isotopes and to use the measured mass isotopomer distributions to calculate metabolic fluxes through complex network models. springernature.com These advancements have made it possible to move from qualitative pathway mapping to quantitative models of cellular metabolism. nih.gov
High-resolution mass spectrometry (MS) is the cornerstone technology for stable isotope tracing studies. nih.gov It is typically coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) to handle the complexity of biological samples. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for analyzing volatile and thermally stable metabolites, such as derivatized amino acids. nih.govnih.gov GC-MS provides excellent chromatographic resolution and can be used to determine the ¹³C enrichment in metabolites like glycine and glutathione with high precision. nih.govresearchgate.net It allows for the analysis of specific fragments of molecules, providing information about the position of the label within the metabolite. frontiersin.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a versatile and widely used platform for metabolomics because it can analyze a broad range of compounds, from polar amino acids to non-polar lipids, often without the need for chemical derivatization. nih.govsciex.com High-resolution instruments, such as Orbitrap or quadrupole time-of-flight (Q-TOF) mass spectrometers, can accurately measure the mass of each isotopologue, allowing for their confident identification and quantification. nih.govnih.gov This capability is essential for distinguishing between metabolites that are very close in mass and for accurately determining the pattern of isotope labeling. nih.gov
Table 2: Comparison of Mass Spectrometry Techniques for Isotope Tracing
This interactive table summarizes the key features of GC-MS and LC-MS/MS for the analysis of labeled compounds like (13C2; 15N)-Glycine.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Analytes | Volatile/Semi-volatile compounds; Often requires derivatization. nih.gov | Wide range of compounds, including polar and non-polar. nih.gov |
| Resolution | High chromatographic resolution. | High mass resolution with advanced detectors (e.g., Orbitrap). nih.gov |
| Sensitivity | High sensitivity for targeted analyses. | High sensitivity, especially with tandem MS (MRM mode). sciex.com |
| Application | Analysis of derivatized amino and organic acids. nih.govfrontiersin.org | Comprehensive, untargeted and targeted metabolomics. nih.govsciex.com |
| Isotope Analysis | Provides positional information from fragmentation patterns. frontiersin.org | Accurately measures mass isotopologue distributions. nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for In Vitro and In Vivo Metabolic Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive analytical technique that can identify and quantify metabolites in biological samples, including intact cells, tissues, and living organisms. The use of stable isotope-labeled compounds like Glycine:HCl, ethyl ester (13C2; 15N) significantly enhances the power of NMR for metabolic profiling. The ¹³C and ¹⁵N nuclei are NMR-active, and their presence in the glycine tracer allows for the unambiguous tracking of its metabolic fate.
In in vitro studies, such as those using cultured cells, the labeled glycine ethyl ester is introduced into the growth medium. As the cells metabolize the tracer, the ¹³C and ¹⁵N atoms are incorporated into a variety of downstream metabolites. For instance, ¹³C-NMR spectroscopy can be used to follow the labeled carbon atoms from glycine as they are incorporated into serine, purine nucleotides, and other products of one-carbon metabolism. nih.gov The distinct chemical shifts of the labeled carbons in these new molecules provide a detailed map of pathway activity.
For in vivo applications, the tracer can be introduced into a living system, and localized NMR spectroscopy can monitor metabolic activity in specific tissues or organs. A study on soybean leaves, for example, used solid-state ¹³C NMR to show that excess glycine from photorespiration is either decarboxylated or incorporated into proteins. nih.gov The simultaneous use of a ¹⁵N label confirmed the incorporation into glycyl residues in leaf protein within minutes of labeling. nih.gov This approach allows for the dynamic assessment of metabolic fluxes in response to changing environmental or physiological conditions. Advanced NMR techniques, such as hyperpolarization, can dramatically increase the signal sensitivity of ¹³C and ¹⁵N, enabling the detection of metabolites at very low concentrations and providing real-time metabolic information. chemrxiv.org
The following table summarizes research findings where labeled glycine has been used in NMR-based metabolic profiling:
| Biological System | Analytical Technique | Key Research Findings | Citations |
| Soybean Leaves | Solid-State ¹³C and ¹⁵N NMR | Traced excess glycine from the photorespiratory cycle to either full decarboxylation or direct incorporation into leaf proteins. | nih.gov |
| Human Leukemia T-Cells (Jurkat) | ¹³C-NMR Spectroscopy | Used labeled glucose to trace carbon flow into various amino acids, including glycine and serine, revealing metabolic heterogeneity within the cell population. | nih.gov |
| Rat Brain (in vivo) | ¹H-detected ¹³C NMR | Demonstrated the feasibility of observing the incorporation of ¹³C-labeled glucose into multiple neurotransmitters and metabolites, including glutamate (B1630785) and glutamine, showcasing the power of in vivo metabolic profiling. | umn.edu |
Computational Modeling and Flux Balance Analysis (FBA) for Quantitative Metabolic Insights
While NMR and mass spectrometry can identify and quantify the distribution of isotopic labels in metabolites, computational modeling is required to translate this raw data into quantitative metabolic fluxes. Isotope-assisted metabolic flux analysis (iMFA) is a powerful approach that integrates experimental isotope labeling data with a stoichiometric model of metabolic networks to calculate intracellular reaction rates (fluxes). mdpi.comnih.gov The use of a dually labeled tracer like Glycine:HCl, ethyl ester (13C2; 15N) is particularly advantageous for these models.
The process begins with feeding the labeled glycine to cells or tissues and measuring the resulting mass isotopomer distributions (MIDs) of key metabolites via mass spectrometry. nih.gov This MID data, which details the fractional abundance of molecules with different numbers of heavy isotopes, serves as a critical input for the computational model. biorxiv.orgresearchgate.net Flux Balance Analysis (FBA) and related methods then use these MIDs as constraints to solve for a flux distribution that is consistent with the observed labeling patterns. biorxiv.org
The dual ¹³C and ¹⁵N labels provide unique and complementary information. The ¹³C label tracks the flow of carbon through pathways like the serine-glycine one-carbon (SGOC) network and the TCA cycle, while the ¹⁵N label simultaneously tracks nitrogen assimilation and transamination reactions. nih.gov This co-labeling strategy, often referred to as ¹³C¹⁵N-MFA, significantly improves the accuracy and resolution of flux predictions. nih.gov For example, studies using this approach have established glutamate as the central hub for nitrogen metabolism in mycobacteria by tracking the donation of its amino group to other amino acids, a process that can be precisely quantified using ¹⁵N tracers. nih.gov This method also helps to resolve the bidirectionality of reactions, such as those in glycine and serine biosynthesis, providing a more dynamic picture of metabolic flexibility. nih.gov
The integration of isotope tracing data into computational models can be summarized as follows:
| Model Input | Computational Approach | Quantitative Output | Citations |
| Mass Isotopomer Distributions (MIDs) from ¹³C/¹⁵N labeled glycine | Isotope-assisted Metabolic Flux Analysis (iMFA) / Flux Balance Analysis (FBA) | Quantitative metabolic flux maps showing reaction rates across central carbon and nitrogen metabolism. | mdpi.combiorxiv.org |
| ¹³C and ¹⁵N co-labeling data | Bayesian Model Averaging (BMA) within a ¹³C¹⁵N-MFA framework | Jointly resolved carbon and nitrogen flux distributions; determination of reaction directionality. | nih.gov |
| Experimental uptake/secretion rates and labeling data | Integrated thermodynamic and ¹³C flux analysis | Unbiased estimation of metabolic fluxes with associated uncertainty, reducing the need for prior assumptions. | biorxiv.org |
Investigating Metabolic Reprogramming in Cellular and Pre-clinical Models
Metabolic reprogramming is a hallmark of many diseases, most notably cancer, where cells alter their metabolic pathways to support rapid growth and proliferation. nih.govnih.govyoutube.com Stable isotope tracers like Glycine:HCl, ethyl ester (13C2; 15N) are invaluable tools for dissecting these metabolic shifts in cellular and pre-clinical models. By tracing the fate of glycine, researchers can identify which pathways become more or less active in a diseased state compared to healthy controls.
In cancer research, studies have shown that many rapidly proliferating cancer cells exhibit an increased dependence on glycine. nih.gov Metabolic tracing with ¹³C-labeled glycine revealed that these cells shuttle the consumed glycine into the de novo purine synthesis pathway to build DNA and RNA. nih.gov In contrast, slowly proliferating cells showed limited incorporation, highlighting a key metabolic vulnerability. nih.gov Similarly, MYCN-amplified neuroblastomas, a type of childhood cancer, show increased activation of the serine-glycine-one-carbon (SGOC) pathway, making them highly dependent on glucose-derived serine and glycine. nih.gov
Pre-clinical models, such as patient-derived tumor xenografts in mice, allow for the study of metabolic reprogramming in a more physiologically relevant context. Stable Isotope-Resolved Metabolomics (SIRM) can be used in these models to track nutrient utilization directly within the tumor tissue. researchgate.net For example, studies in mouse models of non-ketotic hyperglycinemia (NKH), a genetic disorder caused by deficient glycine cleavage, have used tracers to show how glycine metabolism is rerouted. In the absence of the primary glycine degradation pathway, the liver accumulates numerous acylglycines, indicating an increased flux through alternative glycine conjugation pathways. medchemexpress.com These studies demonstrate how labeled tracers can uncover the metabolic consequences of genetic mutations and identify potential therapeutic targets.
The table below presents findings from studies investigating metabolic reprogramming using labeled glycine:
| Model System | Condition Investigated | Key Finding on Glycine Metabolism | Citations |
| NCI-60 Cancer Cell Lines | Cancer Cell Proliferation | Rapidly proliferating cells showed increased glycine consumption and incorporation into purine nucleotides, indicating a metabolic dependency. | nih.gov |
| MYCN-amplified Neuroblastoma Cells | MYCN Oncogene Activation | MYCN transcriptionally activates the serine-glycine-one-carbon (SGOC) pathway, increasing dependence on glucose-derived glycine for synthesis. | nih.gov |
| Mouse Model of Non-Ketotic Hyperglycinemia (NKH) | Glycine Cleavage System Deficiency | Inactivation of the primary glycine catabolism pathway led to increased flux through glycine conjugation pathways in the liver, resulting in the accumulation of acylglycines. | medchemexpress.com |
| Non-Small Cell Lung Cancer (NSCLC) Tissues | Cancer vs. Non-cancerous Tissue | Used labeled glycine and serine to compare nucleotide biosynthesis pathways directly in patient tissues, providing a pre-clinical platform to assess metabolic phenotypes. | researchgate.net |
Mechanistic Enzymology and Protein/peptide Research
Application of (13C2; 15N)-Glycine:HCl, Ethyl Ester in Studying Enzyme Mechanisms
Stable isotope labeling is a cornerstone of mechanistic enzymology, providing insights that are often unattainable through other methods. The use of glycine (B1666218) labeled with ¹³C and ¹⁵N is instrumental in dissecting the intricate actions of enzymes that process this simple, yet ubiquitous, amino acid.
The metabolic pathways of glycine are complex, involving its synthesis from serine, its role in one-carbon metabolism, and its degradation. creative-proteomics.comresearchgate.net A key pathway for glycine degradation in vertebrates is the mitochondrial glycine cleavage system (GCS), which breaks down glycine into CO₂, ammonia (B1221849), and a one-carbon unit transferred to tetrahydrofolate. nih.govnih.gov
By using (13C2; ¹⁵N)-labeled glycine, researchers can trace the fate of the carbon and nitrogen atoms through the GCS and subsequent metabolic routes. nih.gov For example, the GCS is composed of four proteins that catalyze a series of reactions, including the decarboxylation of glycine by the P-protein. nih.gov Tracing the ¹³C label allows for the quantification of CO₂ production and the flow of the second carbon into the one-carbon pool as 5,10-methylene-THF, which is crucial for the synthesis of nucleotides and other essential biomolecules. nih.govnih.gov Such tracer studies have been vital in understanding the role of the GCS in both normal physiology, like photorespiration in plants, and in pathological conditions like nonketotic hyperglycinemia, which results from a defective GCS. nih.gov
Table 1: Key Enzymes in Glycine Metabolism Studied with Isotopic Tracers
| Enzyme/System | Metabolic Pathway | Role of Isotopic Glycine | Key Findings |
|---|---|---|---|
| Glycine Cleavage System (GCS) | Glycine Degradation | Traces the fate of glycine's carbon and nitrogen atoms. nih.govnih.gov | Quantifies CO₂ release and one-carbon unit generation for nucleotide synthesis. nih.govnih.gov |
| Serine Hydroxymethyltransferase (SHMT) | Glycine-Serine Interconversion | Determines the rate of serine synthesis from glycine. researchgate.netnih.gov | Reveals the flux between glycine and serine pools, crucial for one-carbon metabolism. nih.gov |
This table summarizes major enzymes whose mechanisms and pathways are investigated using isotopically labeled glycine.
Kinetic Isotope Effects (KIEs) are changes in the rate of a chemical reaction when an atom in a reactant is replaced by one of its heavier isotopes. princeton.edu Measuring KIEs provides powerful evidence for the nature of the rate-determining step in an enzyme's catalytic cycle. princeton.edunih.gov For glycine, which has two α-protons, stereospecific labeling with deuterium (B1214612) (a hydrogen isotope) in combination with ¹⁵N labeling can distinguish between them. nih.gov
While (13C2; ¹⁵N)-Glycine is not directly used for probing stereospecificity at the α-carbon (which requires deuterium), the principles are related. For enzymes like peptidylglycine α-hydroxylating monooxygenase (PHM), which hydroxylates the α-carbon of C-terminal glycine residues, using isotopically labeled glycine (e.g., with deuterium) has revealed large intrinsic KIEs. nih.gov This indicates that the C-H bond cleavage is a key, rate-limiting part of the reaction, suggesting a stepwise mechanism. nih.gov The ¹³C and ¹⁵N labels in the glycine backbone would be essential in complementary mass spectrometry-based experiments to track the substrate and product, even in complex mixtures.
Role in Protein and Peptide Synthesis and Structural Biology
The incorporation of isotopically labeled amino acids into peptides and proteins is a foundational technique in modern proteomics and structural biology. nih.govnih.gov (13C2; ¹⁵N)-Glycine:HCl, Ethyl Ester provides a robust tool for these applications.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of proteins and peptides in solution. nih.gov However, for larger molecules, spectra can become overwhelmingly complex. Selective isotopic labeling, where only specific amino acid types (like glycine) are labeled with ¹³C and/or ¹⁵N, simplifies the spectra and allows researchers to focus on specific parts of the molecule. nih.govnih.gov
Glycine's unique conformational flexibility, lacking a side chain, often places it in functionally important turns or flexible regions of a protein. acs.orgnih.gov By synthesizing peptides with (13C2; ¹⁵N)-Glycine, researchers can use NMR experiments to:
Assign Resonances: The known labeled sites simplify the process of assigning specific NMR signals to specific atoms in the protein. nih.gov
Determine Conformation: The chemical shifts (peak positions) of ¹³C and ¹⁵N are highly sensitive to the local secondary structure (e.g., α-helix vs. β-sheet). nih.gov
Study Dynamics: NMR relaxation experiments on the labeled sites can reveal how flexible or rigid different parts of the peptide backbone are, providing insight into protein function. nih.govchemrxiv.org
Probe Interactions: Changes in the NMR signals of the labeled glycine upon binding to another molecule can pinpoint the interaction site and characterize the binding event. nih.gov
The synthesis of such labeled peptides is typically achieved through solid-phase peptide synthesis (SPPS), where isotopically labeled amino acid building blocks are incorporated at desired positions. nih.govnih.govresearchgate.net
Protein turnover, the balance between protein synthesis and degradation, is fundamental to cellular health (proteostasis). biorxiv.orgbiorxiv.org Stable Isotope Labeling with Amino acids in Cell Culture (SILAC) is a powerful mass spectrometry-based method for quantifying proteome-wide changes and dynamics. nih.govnih.gov In a typical SILAC experiment, cells are grown in a medium where a standard amino acid is replaced by its heavy isotope counterpart. nih.gov
(13C2; ¹⁵N)-Glycine can be used as the heavy amino acid in SILAC experiments. As cells grow and synthesize new proteins, they incorporate the labeled glycine. nih.gov By tracking the ratio of "heavy" (labeled) to "light" (unlabeled) forms of each peptide over time using mass spectrometry, researchers can determine the synthesis and degradation rates for thousands of proteins simultaneously. nih.govacs.org This "dynamic SILAC" approach has been used to study protein dynamics in various systems, from yeast to human cells. nih.govacs.org
These studies have been extended to whole animal models. biorxiv.orgacs.org By administering a labeled amino acid like (13C2; ¹⁵N)-Glycine, scientists can measure whole-body protein turnover and the specific turnover rates of proteins in different tissues. nih.govnih.govresearchgate.net Such studies are crucial for understanding the metabolic changes associated with various physiological states and diseases. nih.gov
Table 2: Applications of (13C2; ¹⁵N)-Glycine in Protein Turnover Studies
| Technique | Model System | Information Gained | Reference |
|---|---|---|---|
| Dynamic SILAC | Cell Culture | Proteome-wide protein synthesis and degradation rates. nih.govacs.org | nih.govnih.govacs.orgtaylorandfrancis.com |
This table highlights the use of labeled glycine in quantifying protein dynamics across different biological systems.
Analysis of Post-Translational Modifications Involving Glycyl Residues
Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, dramatically expanding the functional diversity of the proteome. nih.govsigmaaldrich.com Glycine residues can be subject to several PTMs, and isotopic labeling is a key tool for their identification and quantification by mass spectrometry. nih.govtum.denih.gov
One significant PTM is polyglycylation , the addition of a chain of glycine residues to the C-terminal tail of tubulin, a component of microtubules. researchgate.net This modification is crucial for the function of cilia and flagella. Characterizing the exact length and attachment sites of these glycine chains is challenging. Mass spectrometry analysis of tubulin from cells grown with (13C2; ¹⁵N)-Glycine would confirm that the observed mass shifts are indeed due to glycine additions and could help quantify the extent of modification under different cellular conditions. researchgate.net
Another relevant modification is glycation , a non-enzymatic reaction between sugars and amino groups on proteins, often on lysine (B10760008) or N-terminal residues. nih.gov While not a direct modification of the glycyl residue itself unless it is at the N-terminus, studies of glycation often use isotopic labeling for quantification. For instance, proteins can be labeled with ¹³C-glucose to study the extent of native glycation. nih.gov The use of isotopically labeled amino acids in parallel provides a comprehensive view of protein dynamics and modifications.
Advanced Analytical and Spectroscopic Methodologies
Utilization as an Internal Standard in Quantitative Analytical Methods
The primary application of Glycine (B1666218):HCl, ethyl ester (13C2; 15N) is as an internal standard in quantitative mass spectrometry. chemie-brunschwig.chckisotopes.com Its chemical behavior is nearly identical to its unlabeled counterpart, but its increased mass allows it to be distinguished in a mass spectrometer.
Development of Isotope Dilution Mass Spectrometry (IDMS) Assays
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. chemie-brunschwig.ch Glycine:HCl, ethyl ester (13C2; 15N) is an ideal internal standard for the quantification of unlabeled glycine or its derivatives in complex biological matrices. nih.gov
In a typical IDMS workflow, a precisely measured quantity of the labeled standard is mixed with the sample containing the analyte of unknown concentration. The mixture is then processed and analyzed by mass spectrometry. By comparing the signal intensity of the labeled internal standard to the signal intensity of the native, unlabeled analyte, a highly accurate and precise concentration of the analyte can be determined. This method effectively corrects for sample loss during preparation and for variations in instrument response, as both the analyte and the standard are affected equally. For instance, this methodology has been applied in functional mass spectrometry imaging to trace the uptake of glycine and its conversion into glutathione (B108866) in tissues, providing kinetic data from a single sample. nih.gov
Validation of Analytical Precision and Accuracy
The use of a stable isotope-labeled internal standard like Glycine:HCl, ethyl ester (13C2; 15N) is fundamental to the validation of analytical methods, ensuring they are fit for their intended purpose. wisdomlib.orggavinpublishers.comnih.gov Method validation is a systematic process that confirms the reliability, quality, and consistency of analytical results. wisdomlib.orgresearchgate.net Key parameters assessed during validation include accuracy, precision, linearity, range, and the limits of detection (LOD) and quantification (LOQ). researchgate.net
Accuracy refers to how close the measured value is to the true value and is often assessed through recovery studies. researchgate.net For example, a sample matrix is spiked with a known amount of the analyte, and the percentage recovered is calculated. The use of an isotopic internal standard helps ensure that the recovery assessment is not skewed by matrix effects or sample processing inefficiencies. gavinpublishers.com Typically, recovery is expected to be within 98-102% for drug products. gavinpublishers.com
Precision measures the degree of agreement among a series of measurements from the same sample. researchgate.net It is usually expressed as the standard deviation or relative standard deviation (RSD). The internal standard minimizes variability, leading to higher precision.
The table below illustrates typical validation parameters that are evaluated for an analytical method.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Accuracy (% Recovery) | The closeness of the test results to the true value. | 98.0% - 102.0% |
| Precision (RSD%) | The degree of scatter between a series of measurements. | ≤ 2% for assay; ≤ 15% for trace analysis |
| Linearity (r²) | The ability to produce results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
This table presents a generalized summary of typical validation parameters and acceptance criteria based on international guidelines. gavinpublishers.comresearchgate.netresearchgate.net The specific values can vary depending on the analytical technique and application.
Role in Advanced NMR Spectroscopy for Structural and Dynamic Studies
The incorporation of ¹³C and ¹⁵N isotopes into molecules is a cornerstone of modern Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for studying large biological macromolecules like proteins. researchgate.netprotein-nmr.org.uk Uniform or selective labeling with these isotopes dramatically simplifies complex spectra and enables experiments that reveal detailed structural and dynamic information. researchgate.netnih.gov
Assignment of NMR Resonances in Complex Biological Macromolecules
A critical first step in any protein NMR study is resonance assignment—the process of assigning each signal in the NMR spectrum to a specific atom in the protein. researchgate.netprotein-nmr.org.uk For proteins, which can contain thousands of atoms, the ¹H NMR spectrum is often a dense forest of overlapping peaks. Incorporating ¹³C and ¹⁵N isotopes provides additional dimensions of information. protein-nmr.org.uk
By labeling a protein with Glycine:HCl, ethyl ester (13C2; 15N), every glycine residue in that protein will contain the heavy isotopes. This allows researchers to use a suite of powerful triple-resonance NMR experiments (which correlate ¹H, ¹³C, and ¹⁵N nuclei) to trace the connectivity of the protein backbone. utoronto.ca Experiments like the HNCA, for example, correlate the amide proton and nitrogen of one residue with the alpha-carbon of the preceding residue, allowing scientists to "walk" along the protein backbone and sequentially assign the resonances. nih.gov The distinct chemical shifts of the ¹³C and ¹⁵N atoms in the glycine residues serve as unambiguous anchor points in this assignment process. researchgate.netnih.gov
Probing Molecular Dynamics and Protein Folding
Proteins are not static entities; they are dynamic molecules whose functions often depend on motions across a wide range of timescales. nih.govmdpi.com NMR spectroscopy is uniquely suited to probe these dynamics at an atomic level. nih.gov Isotopic labeling with ¹³C and ¹⁵N is essential for these studies. nih.govnbrc.ac.in
By analyzing the relaxation properties (such as the R1 and R2 relaxation rates and the Nuclear Overhauser Effect) of the ¹⁵N nucleus in a labeled glycine residue, scientists can gain insights into the local flexibility of the protein backbone. nbrc.ac.in Glycine residues, lacking a bulky side chain, are often found in flexible loops or turns of proteins that are crucial for function or for initiating protein folding. nih.gov Tracking the dynamics at these specific sites can reveal how a protein changes its conformation to bind to a partner molecule or how it navigates the complex energy landscape during the folding process. nih.govmdpi.com For example, molecular dynamics simulations have shown that the formation of a radical on a glycine residue can significantly alter its conformation and, in some cases, destabilize the entire protein structure, leading to unfolding. nih.gov
Investigation of Mass Spectrometry Fragmentation Pathways and Ion Chemistry
The precise placement of heavy isotopes in Glycine:HCl, ethyl ester (13C2; 15N) makes it an invaluable tool for studying the fundamental processes that occur within a mass spectrometer. When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments—the mass spectrum—is a fingerprint that can be used to identify the molecule.
By analyzing the mass spectrum of a labeled compound, researchers can deduce how it fragments. For example, the parent molecular ion of Glycine:HCl, ethyl ester (13C2; 15N) will have a mass-to-charge ratio (m/z) that is three units higher than its unlabeled counterpart (two from ¹³C and one from ¹⁵N). sigmaaldrich.comsigmaaldrich.com When this ion fragments, the resulting fragment ions will either retain the isotopic labels or not.
Consider the common fragmentation of an ester, which often involves the loss of the alkoxy group (-OR). libretexts.org In the case of glycine ethyl ester, this would be the loss of the -OCH₂CH₃ group.
Unlabeled Fragmentation: C₄H₉NO₂⁺ → [M - OCH₂CH₃]⁺
Labeled Fragmentation: [¹³C₂¹⁵N]C₂H₉NO₂⁺ → [M - OCH₂CH₃]⁺
In this scenario, the fragment containing the carbonyl carbon and the nitrogen would retain the ¹³C and ¹⁵N labels, and its m/z value would confirm this fragmentation pathway. Conversely, if a fragment corresponding to the ethyl group (CH₂CH₃) is observed, it would appear at its normal, unlabeled mass. This ability to track the labeled atoms through the fragmentation process allows for the unambiguous elucidation of bond cleavage events and rearrangement mechanisms, such as the McLafferty rearrangement. libretexts.orglibretexts.org This detailed understanding of ion chemistry is crucial for identifying unknown compounds and improving the accuracy of mass spectrometry-based analyses. nih.gov
Development of Novel Analytical Techniques Leveraging Dual Isotopic Labeling
The strategic incorporation of stable isotopes into molecules has become a cornerstone of modern analytical chemistry, providing powerful tools for quantification, and the elucidation of metabolic and structural information. The use of dual-labeled compounds, such as Glycine:HCl, ethyl ester (¹³C₂; ¹⁵N), offers distinct advantages that are being leveraged to develop more sensitive, specific, and robust analytical methodologies. By containing both heavy carbon (¹³C) and heavy nitrogen (¹⁵N) isotopes, this molecule serves as a highly specific probe in complex biological matrices, enabling advancements in mass spectrometry and nuclear magnetic resonance spectroscopy. nih.govacs.org
The primary benefit of dual labeling lies in the creation of a unique isotopic signature. In mass spectrometry, this results in a predictable and significant mass shift compared to the natural, unlabeled compound. ckisotopes.com This distinct mass difference allows the labeled compound to serve as an ideal internal standard in quantitative studies. ukisotope.com Because its physicochemical properties are nearly identical to its unlabeled counterpart, it co-elutes during chromatographic separation, effectively normalizing for variations that can occur during sample preparation, injection, and ionization, thereby correcting for matrix effects and improving analytical accuracy. ukisotope.comrsc.orgrsc.org This approach is fundamental to quantitative proteomics and metabolomics, where precise measurement of changes in protein or metabolite abundance is critical. nih.govnih.govspringernature.com
In the context of Glycine:HCl, ethyl ester (¹³C₂; ¹⁵N), the dual labeling on the core glycine structure introduces a mass increase of 3 Daltons (two from ¹³C and one from ¹⁵N) compared to the most abundant natural isotopologue. This clear mass distinction prevents spectral overlap and allows for unambiguous detection and quantification even at low concentrations.
For Nuclear Magnetic Resonance (NMR) spectroscopy, a technique powerful for determining molecular structure, the benefits of dual labeling are equally significant. nih.govkettering.edu Both ¹³C and ¹⁵N are NMR-active nuclei, but their low natural abundance (approximately 1.1% and 0.4%, respectively) often results in low sensitivity. nih.gov Enriching a molecule with these isotopes dramatically enhances the signal intensity for these nuclei, making previously difficult or time-consuming experiments feasible. nih.govnih.govisolife.nl
The development of novel NMR techniques can directly exploit the presence of both labels in Glycine:HCl, ethyl ester (¹³C₂; ¹⁵N). For instance, multidimensional heteronuclear NMR experiments, which correlate the chemical shifts of different nuclei (e.g., ¹H, ¹³C, and ¹⁵N), can be used for unambiguous signal assignment in complex spectra. nih.govunl.pt The efficiency of these experiments is directly proportional to the level of isotopic enrichment, making highly enriched dual-labeled compounds particularly valuable. nih.gov This enables detailed studies of molecular interactions and dynamics. For example, when this labeled glycine ester is incorporated into a larger molecule or biological system, the ¹³C and ¹⁵N nuclei serve as specific reporters, allowing researchers to trace metabolic pathways or probe the structure of protein binding sites with high precision. nih.govasm.org
The combination of stable isotope labeling with mass spectrometry and NMR allows for comprehensive tracking of molecules through biological systems. nih.gov Techniques such as protein-based stable isotope probing (Protein-SIP) can utilize dual-labeled precursors to quantify the assimilation of substrates and measure metabolic activity within complex microbial communities or cellular systems. nih.govasm.org The dual isotopic signature of Glycine:HCl, ethyl ester (¹³C₂; ¹⁵N) provides a robust internal reference for both identification and quantification, paving the way for next-generation analytical methods with enhanced sensitivity and accuracy.
Data Tables
Table 1: Comparison of Physicochemical Properties
| Property | Glycine:HCl, ethyl ester | Glycine:HCl, ethyl ester (¹³C₂; ¹⁵N) |
|---|---|---|
| Molecular Formula | C₄H₁₀ClNO₂ | [¹³C]₂H₁₀Cl[¹⁵N]O₂ |
| Molecular Weight | 139.58 g/mol | 142.56 g/mol |
| Mass Shift | - | +3 Da |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Glycine:HCl, ethyl ester |
Future Directions and Emerging Research Paradigms
Integration with Multi-Omics Data for Systems-Level Understanding
The utility of Glycine (B1666218):HCl, ethyl ester (13C2; 15N) as a tracer is significantly amplified when integrated with other "omics" disciplines, such as proteomics, transcriptomics, and metabolomics. chempep.com This multi-omics approach enables a systems-level perspective, moving beyond the analysis of a single pathway to understanding the intricate network of molecular interactions that govern cellular function. By combining stable isotope tracing with these technologies, researchers can correlate metabolic fluxes with changes in protein expression and gene regulation, providing unprecedented insights into disease mechanisms and cellular responses to stimuli. chempep.comcreative-peptides.commdpi.com
For instance, in cancer research, integrating data from stable isotope tracing with transcriptomic and proteomic analyses helps to build comprehensive models of dysregulated cancer metabolism. nih.govnih.gov This allows for the identification of critical nodes in metabolic networks that could be targeted for therapeutic intervention. The goal is to construct detailed models that can predict how perturbations in one area, such as a specific metabolic flux, will affect the entire cellular system.
High-Throughput Isotope Tracing Technologies
Recent technological innovations are enabling the application of stable isotope tracing on a larger and more efficient scale. nih.gov A key technology in this area is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a metabolic labeling strategy that allows for the quantitative analysis of cellular proteomes. creative-peptides.comnih.gov Advanced SILAC-based methods, such as pulsed SILAC (pSILAC), introduce a temporal dimension by monitoring the rate of isotope incorporation over time, which provides dynamic information on protein synthesis and turnover. nih.gov
Furthermore, the combination of isotope tracing with automated, high-throughput platforms is revolutionizing the field. For example, methods that couple stable isotope tracing with fluorescence-activated cell sorting (FACS) allow for the metabolic analysis of specific, sorted subpopulations within a complex cell community. youtube.com This is particularly valuable for studying heterogeneous tissues or cell populations. These advancements, supported by progress in high-resolution mass spectrometry, are expanding the scope and scale of metabolic studies. nih.govnih.gov
Computational Biochemistry and Molecular Dynamics Simulations
Computational approaches are becoming indispensable for interpreting the complex datasets generated from isotope tracing experiments. Molecular dynamics (MD) simulations, in particular, offer a powerful tool for studying the behavior of molecules like glycine ethyl ester at an atomic level. researchgate.netnih.gov Using software packages such as Gromacs, researchers can simulate the interactions of the tracer molecule with proteins and other cellular components, providing insights into its transport, binding, and metabolism. researchgate.net
These simulations are sensitive to the parameters used, known as force fields, which must be carefully parameterized for modified residues like ethyl-esterified glycine to ensure accuracy. researchgate.net MD simulations can help explore conformational changes in proteins, such as the glycine receptor, that may be induced by mutations, complementing experimental data and providing a mechanistic understanding of observed functional effects. nih.gov By modeling the dynamic behavior of tracers and their metabolic products, computational biochemistry helps to refine metabolic models and generate new, testable hypotheses.
Innovative Applications in Non-Clinical Biomarker Discovery and Validation
Glycine:HCl, ethyl ester (13C2; 15N) and similar stable isotope-labeled amino acids are instrumental in non-clinical research aimed at discovering and validating novel biomarkers. chempep.compharmiweb.com In disease models, particularly for cancer, these tracers are used to map metabolic reprogramming, a hallmark of many malignancies. nih.govnih.gov By tracking the fate of the ¹³C and ¹⁵N labels through metabolic pathways, researchers can identify altered metabolic fluxes and enzymatic activities that are unique to the disease state. nih.gov
These altered pathways can serve as a source of potential biomarkers for diagnosis or therapeutic monitoring. For example, tracer analysis in isolated mitochondria can reveal specific metabolic vulnerabilities in cancer cells. researchgate.net Emerging applications extend to studying metabolism at the single-cell level and investigating the metabolic interactions within complex microbial communities, such as the gut microbiome. chempep.com The insights gained from these non-clinical studies are crucial for the development of the next generation of diagnostic and therapeutic strategies. creative-peptides.com
Addressing Challenges in Isotopic Tracer Research
Despite the power of stable isotope tracing, several challenges must be addressed to ensure the accuracy and broad applicability of the technique.
Cost and Purity: The synthesis of high-purity, multiply-labeled isotopic tracers like Glycine:HCl, ethyl ester (13C2; 15N) can be expensive, potentially limiting the scale and scope of research projects. Furthermore, both the chemical and isotopic purity of the tracer are critical. uni-regensburg.de Isotopic impurities, where the tracer substrate is not 100% enriched (e.g., a 99% pure ¹³C tracer still contains ¹²C), can introduce significant errors if not accounted for. uni-regensburg.deresearchgate.net
Data Tables
Table 1: Compound Properties of Glycine:HCl, ethyl ester (13C2; 15N)
| Property | Value | Source |
| Synonyms | Ethyl glycinate-¹³C₂,¹⁵N hydrochloride | sigmaaldrich.com |
| Molecular Formula | H₂¹⁵N¹³CH₂¹³COOCH₂CH₃·HCl | sigmaaldrich.com |
| Molecular Weight | 142.56 g/mol | sigmaaldrich.com |
| CAS Number | 221080-32-6 | schd-shimadzu.com |
| Appearance | Solid / White crystalline powder | sigmaaldrich.comchemimpex.com |
| Isotopic Enrichment | ≥98 atom % ¹⁵N, ≥99 atom % ¹³C | sigmaaldrich.comschd-shimadzu.com |
| Chemical Purity | ≥98% | schd-shimadzu.com |
Q & A
Q. What role does this compound play in synthesizing 13C/15N-labeled glycoconjugates for NMR-based structural studies?
- Methodological Answer : It serves as a precursor for glycosylation reactions. React with activated sugars (e.g., UDP-glucose-13C6) using glycosyltransferases. Use heteronuclear single quantum coherence (HSQC) NMR to map glycan-protein interactions, focusing on 13C-1H and 15N-1H coupling constants to resolve binding conformations .
Ethical and Reporting Standards
Q. How should researchers disclose the use of this compound in compliance with ICMJE guidelines?
- Methodological Answer : Report the compound’s full chemical name, supplier (e.g., CNLM-7175-PK), isotopic purity (13C2: 98%; 15N: 98%), and batch number. Detail synthesis modifications (if any) and stability tests in the Methods section. Cite primary literature for synthesis protocols rather than commercial catalogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
